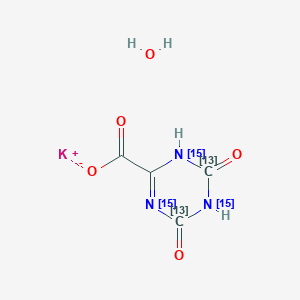
potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate is a complex organic compound that serves as an isotopically labeled internal standard for the quantification of oxonic acid in various analytical techniques. This compound is particularly useful in mass spectrometry (MS) applications due to its stable isotopic composition.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a series of chemical reactions starting from simpler precursors. The process typically involves the following steps:
Formation of the Triazine Core: The triazine ring is formed through a cyclization reaction involving appropriate precursors.
Isotopic Labeling:
Carboxylation: The carboxylate group is introduced through a carboxylation reaction.
Potassium Salt Formation: The potassium salt is formed by reacting the carboxylic acid with potassium hydroxide.
Hydration: The compound is then hydrated to form the final product.
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, ensuring the purity of isotopically labeled reagents, and implementing efficient purification techniques to obtain the final product in high yield and purity.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often involving the conversion of the triazine ring to more oxidized forms.
Reduction: Reduction reactions can be performed to reduce the triazine ring or other functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed:
Oxidation Products: Higher oxidation states of the triazine ring.
Reduction Products: Reduced forms of the triazine ring or other functional groups.
Substitution Products: Derivatives of the triazine ring with different substituents.
Scientific Research Applications
Chemistry: The compound is widely used as an internal standard in mass spectrometry for the quantification of oxonic acid. Its isotopic labeling allows for accurate and precise measurements in analytical chemistry.
Biology: In biological research, the compound can be used to study metabolic pathways and enzyme activities. Its isotopic labeling helps in tracing the fate of oxonic acid in biological systems.
Medicine: The compound may have potential applications in medical research, particularly in the study of diseases related to oxonic acid metabolism. Its use as an internal standard can aid in the development of diagnostic tools and therapeutic strategies.
Industry: In industrial applications, the compound can be used in the production of pharmaceuticals and other chemicals that require precise quantification of oxonic acid.
Mechanism of Action
The mechanism by which potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate exerts its effects is primarily through its role as an internal standard in analytical techniques. Its isotopic labeling allows for accurate quantification of oxonic acid, which is crucial in various research and industrial applications. The molecular targets and pathways involved are specific to the analytical methods used, such as mass spectrometry.
Comparison with Similar Compounds
Oxonic Acid (Potassium Salt): The unlabeled version of the compound.
Allantoxanic Acid-13C2,15N3: Another isotopically labeled internal standard for oxonic acid.
Uniqueness: Potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate is unique due to its specific isotopic composition, which allows for precise and accurate quantification in analytical applications. This makes it particularly valuable in research settings where high accuracy is required.
Properties
Molecular Formula |
C4H4KN3O5 |
|---|---|
Molecular Weight |
218.16 g/mol |
IUPAC Name |
potassium;4,6-dioxo-(4,6-13C2,1,3,5-15N3)1H-1,3,5-triazine-2-carboxylate;hydrate |
InChI |
InChI=1S/C4H3N3O4.K.H2O/c8-2(9)1-5-3(10)7-4(11)6-1;;/h(H,8,9)(H2,5,6,7,10,11);;1H2/q;+1;/p-1/i3+1,4+1,5+1,6+1,7+1;; |
InChI Key |
KAISPCXZDYMVOB-YKHLTIOGSA-M |
Isomeric SMILES |
C1(=[15N][13C](=O)[15NH][13C](=O)[15NH]1)C(=O)[O-].O.[K+] |
Canonical SMILES |
C1(=NC(=O)NC(=O)N1)C(=O)[O-].O.[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















